Pharmaceutical Regulatory Compliance: Methyl Biotin as EP-Designated Impurity D Reference Standard
Methyl biotin (CAS 415725-35-8) is officially designated as Biotin EP Impurity D by the European Pharmacopoeia, establishing it as a required reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) and commercial biotin production [1]. This regulatory designation provides a legally and technically defined threshold for impurity profiling that generic biotin or non-EP-listed analogs cannot fulfill [1]. Products offered under this designation are typically supplied with purity specifications of ≥95% to 98%, suitable for use as reference standards traceable to pharmacopoeial requirements . In contrast, unmodified biotin (CAS 58-85-5) lacks this specific impurity designation and cannot serve as a direct substitute for EP Impurity D in regulatory submissions or validated analytical procedures [1].
| Evidence Dimension | Regulatory designation and analytical reference standard status |
|---|---|
| Target Compound Data | Designated as Biotin EP Impurity D; purity ≥95–98%; supplied as reference standard for ANDA and commercial QC [1] |
| Comparator Or Baseline | Biotin (CAS 58-85-5): No EP impurity designation; not recognized as an impurity reference standard |
| Quantified Difference | Qualitative regulatory distinction: EP-designated impurity standard vs. API without impurity designation |
| Conditions | European Pharmacopoeia monograph compliance; analytical method development and validation contexts |
Why This Matters
This regulatory designation makes methyl biotin essential for pharmaceutical manufacturers and analytical laboratories performing EP-compliant impurity profiling, where substitution with unmodified biotin would render the analysis non-compliant.
- [1] ChemWhat. Biotin EP Impurity D CAS#: 415725-35-8. View Source
